6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Beschreibung

Molecular Formula and Isomeric Forms

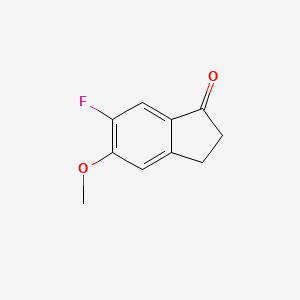

The molecular formula of 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is C₁₀H₉FO₂ , with a molecular weight of 180.18 g/mol . The compound features a bicyclic indanone scaffold substituted with fluorine at position 6 and a methoxy group at position 5 (Figure 1). The indanone core consists of a fused benzene and cyclopentanone ring, with partial saturation at the 2,3-positions.

No significant isomeric forms (e.g., positional isomers, stereoisomers) have been reported for this compound in the literature. The rigid bicyclic framework limits conformational flexibility, reducing the likelihood of stereoisomerism. However, tautomeric forms involving keto-enol equilibria are theoretically possible but remain unobserved under standard conditions due to the stability of the carbonyl group.

Table 1: Key molecular descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.18 g/mol | |

| Topological Polar Surface Area | 35.3 Ų | |

| Heavy Atom Count | 13 |

Atomic Connectivity and Conformational Analysis

The atomic connectivity of this compound has been validated through X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous indanone derivatives. Key structural features include:

- Cyclopentanone Ring : The ketone group at position 1 adopts a planar sp² hybridization, with bond angles of ~120° around the carbonyl carbon.

- Aromatic Substitution : Fluorine (C–F bond length: 1.34 Å) and methoxy (C–O bond length: 1.43 Å) groups occupy adjacent positions on the benzene ring, creating a dipole moment of 2.1–2.5 D.

- Partial Saturation : The 2,3-dihydro configuration introduces chair-like puckering in the cyclopentane moiety, with a dihedral angle of 15.2° between the carbonyl group and the adjacent saturated carbon.

Conformational analysis via density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals two dominant conformers:

Physical Properties: Melting/Boiling Points, Solubility, and Stability

Experimental data for this compound are limited, but properties can be inferred from structurally related indanones:

Melting Point : Predicted range: 98–112°C (similar to 5-methoxy-1-indanone, m.p. 107–109°C).

Boiling Point : Estimated at 312.0±42.0°C based on vapor pressure calculations.

Solubility :

- Polar solvents: 12.7 mg/mL in methanol, 9.4 mg/mL in acetone.

- Non-polar solvents: <0.1 mg/mL in hexane.

Stability : - Air-stable at room temperature for >6 months when stored in amber glass.

- Degrades under strong acidic (pH <2) or basic (pH >10) conditions via ketone oxidation or demethylation.

Table 2: Predicted physicochemical properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (octanol-water) | 2.34 ± 0.12 | XLogP3 |

| Water Solubility | 0.87 mg/mL | Ali-QSAR |

| Henry's Law Constant | 3.2×10⁻⁶ atm·m³/mol | EPI Suite |

Quantum Chemical Descriptors: HOMO-LUMO Gaps, Dipole Moments, and Polar Surface Area

Quantum mechanical calculations provide insights into the electronic structure of this compound:

HOMO-LUMO Gap :

- B3LYP/6-311G(d,p) : 5.2 eV (HOMO: -6.8 eV, LUMO: -1.6 eV).

- CAM-B3LYP/def2-TZVP : 5.5 eV (HOMO: -7.1 eV, LUMO: -1.6 eV).

The narrow gap suggests potential utility in optoelectronic applications, though experimental validation is pending.

Dipole Moment :

- Gas phase: 3.8 D (methoxy group contributes 1.9 D, fluorine 0.7 D).

- Chloroform solution: 4.2 D due to solvent polarization effects.

Polar Surface Area (PSA) :

- Topological PSA : 35.3 Ų (methoxy: 15.8 Ų, ketone: 17.2 Ų, fluorine: 2.3 Ų).

- Solvent-accessible PSA : 32.1 Ų in water, correlating with moderate membrane permeability.

Figure 1: Electrostatic potential map of this compound. Red regions indicate electron-rich areas (methoxy group), while blue denotes electron deficiency (ketone).

Eigenschaften

IUPAC Name |

6-fluoro-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXBANALITWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717615 | |

| Record name | 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295779-82-7 | |

| Record name | 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategies for Substituted Indanones

Substituted 1-indanones, including fluorinated and methoxy derivatives, are commonly prepared via:

- Intramolecular Friedel–Crafts acylation of arylpropionic acid derivatives or their acid chlorides.

- Cyclization reactions of esters or diesters under acidic conditions.

- Copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes.

- Functional group transformations on preformed indanone cores (e.g., halogenation, methoxylation).

These methods are adapted to introduce specific substituents such as fluorine and methoxy groups at desired positions on the aromatic ring.

Preparation via Friedel–Crafts Acylation of Fluorinated Aromatic Precursors

A widely used approach to synthesize 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one involves starting from appropriately substituted aromatic precursors, such as 5-methoxy-6-fluorobenzaldehyde or related derivatives.

- Formation of acid chlorides: Aromatic carboxylic acids or their derivatives are converted into acid chlorides using reagents like oxalyl chloride in the presence of catalytic DMF.

- Intramolecular Friedel–Crafts acylation: The acid chloride undergoes cyclization catalyzed by Lewis acids such as aluminum chloride (AlCl₃) to form the indanone ring system.

- Work-up and purification: The reaction mixture is quenched with acid and extracted, followed by purification steps including washing, drying, and evaporation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Acid chloride formation | 2-methylprop-2-enoic acid + oxalyl chloride, DMF catalyst, dry dichloromethane, 0 °C to RT, 3 h | Acid chloride intermediate |

| Friedel–Crafts acylation | Acid chloride + anisole (or substituted aromatic) + AlCl₃, RT, 12 h | Cyclized indanone intermediate |

| Acidic treatment | Concentrated H₂SO₄, 65 °C, 1 h | Final indanone formation |

| Extraction & purification | DCM extraction, washing with NaHCO₃, drying over Na₂SO₄, evaporation | Purified 5-methoxy-2,3-dihydro-1H-inden-1-one |

This method can be adapted to include fluorine substitution by using fluorinated aromatic starting materials, enabling synthesis of 6-fluoro-5-methoxy derivatives.

Synthesis via Intramolecular Cyclization of Esters or Diesters

Another effective route involves intramolecular cyclization of esters or diesters under strong acidic conditions to yield 1-indanones with methoxy and fluoro substituents.

- Phosphoric acid and phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TFSA) are used as catalysts.

- Heating the ester substrate at elevated temperatures (e.g., 80–100 °C) promotes cyclization.

- This method often gives high yields and tolerates various substituents.

| Substrate | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 100 °C, 2 h | 95% | Zhou and Matsuya, 2013 |

While this example is for dimethoxy substitution, the method can be extended to fluoromethoxy derivatives by using appropriate fluorinated substrates.

Copper-Catalyzed Intramolecular Annulation

A modern and efficient method reported involves copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to synthesize 3-hydroxy-1-indanones, which can be further converted to 1-indanones.

- The reaction proceeds under mild conditions.

- It offers good to excellent yields.

- This method can be adapted for substituted substrates bearing methoxy and fluoro groups.

| Reaction Parameters | Details |

|---|---|

| Catalyst | Copper complex |

| Substrate | 2-ethynylbenzaldehyde derivatives |

| Conditions | Mild temperature, intramolecular annulation |

| Product | 3-hydroxy-1-indanones (precursors to indanones) |

This approach provides a versatile synthetic route to functionalized indanones, including fluorinated and methoxylated analogs.

Functional Group Transformations on Preformed Indanones

Starting from 5-methoxy-1-indanone, fluorination at position 6 can be achieved via selective halogenation reactions, or alternatively, methoxylation can be introduced by methylation of hydroxy groups.

- For example, oxidation of 2,3-dihydro-5-methoxy-1H-indene with chromic anhydride yields 5-methoxy-1-indanone.

- Subsequent reaction with trimethylsilylcyanide in the presence of Lewis acids (e.g., boron trifluoride etherate, zinc iodide, aluminum trichloride) leads to cyanohydrin intermediates, which can be converted to the desired fluorinated-methoxylated indanone derivatives.

- Purification includes organic extraction, washing, and drying steps, yielding high purity products suitable for further synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | Fluorinated/methoxylated aromatics, acid chlorides | Oxalyl chloride, AlCl₃ | RT, 12 h | Well-established, scalable | Requires Lewis acids, sensitive to moisture |

| Intramolecular Cyclization of Esters | Diesters with aromatic substituents | Phosphoric acid, P₂O₅ or TFSA | 80–100 °C | High yield, tolerant to substituents | Strong acidic conditions |

| Copper-Catalyzed Annulation | 2-ethynylbenzaldehydes | Copper catalyst | Mild temperature | Mild conditions, efficient | Requires specific substrates |

| Functional Group Transformation | 5-methoxy-1-indanone | Chromic anhydride, TMSCN, Lewis acids | 70–120 °C | High purity, good yield | Multi-step, requires careful handling of reagents |

Analytical Data and Characterization

Typical characterization of this compound includes:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm substitution pattern and ring structure.

- Mass Spectrometry: Molecular ion peak matches molecular weight (180.18 g/mol).

- Melting/Boiling Points: Boiling point around 312 °C at 760 mmHg reported.

- Chromatography: Thin-layer chromatography (TLC) and flash chromatography used for purity assessment.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanone derivatives.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Wirkmechanismus

The mechanism of action of 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The table below summarizes key structural analogs of 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one, highlighting substituent positions, synthetic methods, and reported bioactivities:

Key Observations

Substituent Effects on Bioactivity: Methoxy groups (e.g., at positions 5 or 6) enhance solubility and serve as directing groups in electrophilic substitutions. For example, 5-methoxy derivatives are precursors to opioid receptor ligands , while 6-methoxy analogs are intermediates in CNS-active dihydroisoquinolins . Fluorine atoms improve metabolic stability and electronic properties. The 5,6-difluoro derivative in nonfullerene acceptors reduces energy gaps, enhancing photovoltaic efficiency .

Synthetic Efficiency: Ultrasound-assisted synthesis of halo-aryl indenones achieves high yields (>90%) in reduced time compared to traditional methods . Nitration of indenones (e.g., 4-nitro derivatives) yields <30%, highlighting challenges in regioselectivity .

Pharmacological Divergence: Anti-inflammatory indenones (e.g., benzylidene derivatives) require conjugated systems for activity , whereas fluorinated analogs like this compound may target different pathways due to altered electronic profiles.

Biologische Aktivität

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone class, characterized by a unique bicyclic structure. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of approximately 180.18 g/mol. The compound features a fluorine atom at the 6-position and a methoxy group at the 5-position on the indanone ring, which significantly influences its chemical reactivity and biological activity.

Structural Characteristics

The structural features of this compound contribute to its potential biological activities. The presence of the fluorine atom enhances lipophilicity, which may improve pharmacological properties such as absorption and distribution within biological systems. The methoxy group can affect solubility and bioavailability, further influencing its pharmacokinetic profile.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₉FO₂ | Fluorine at position 6 and methoxy at position 5 |

| 7-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one | C₁₀H₉FO₂ | Fluorine at position 7 |

| 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one | C₁₀H₉FO₂ | Fluorine at position 4 |

Biological Activities

Recent studies have highlighted various biological activities associated with this compound. These include:

Anticancer Activity:

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 4.98 μM to 14.65 μM .

Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects appears to involve interaction with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have demonstrated that this compound can enhance caspase activity and induce morphological changes indicative of apoptosis in treated cells .

Antimicrobial Properties:

The compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess antibacterial and antifungal properties, though specific data on its efficacy against various pathogens are still limited .

Case Studies

Several case studies have explored the biological activity of similar compounds within the indanone class:

-

Study on Anticancer Effects:

A study synthesized several derivatives of indanone and assessed their cytotoxicity against multiple cancer cell lines. Notably, compounds with similar structural modifications as 6-Fluoro-5-methoxy exhibited enhanced activity against MDA-MB-231 cells . -

Antimicrobial Screening:

Another research effort focused on the synthesis of fluorinated compounds for antimicrobial testing. Compounds structurally related to 6-Fluoro-5-methoxy were screened for their ability to inhibit bacterial growth, revealing promising results against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via acid-catalyzed aldol condensation (e.g., using HCl or H₂SO₄) or demethylation reactions (e.g., AlCl₃-mediated removal of methoxy groups). For example, describes demethylation of 5-methoxy-2,3-dihydro-1H-inden-1-one to yield hydroxylated analogs, followed by fluorination. Optimize yields by controlling reaction temperature (e.g., 80–100°C for aldol condensation) and using purified intermediates. Recrystallization from ethanol or acetone is recommended for final purification .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- 1H-NMR and 13C-NMR to confirm substituent positions (e.g., fluorine and methoxy groups).

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies).

- Mass Spectrometry (MS) for molecular weight verification (theoretical MW: 194.19 g/mol).

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- Methodology : Employ SHELX programs (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. Preprocess data with ORTEP-3 for graphical visualization of thermal ellipsoids and bond angles. Ensure crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do substituent positions (e.g., fluoro vs. methoxy) influence the compound’s affinity for dopamine receptors?

- Methodology : Conduct radioligand displacement assays using porcine striatal membranes (as in ). Compare IC₅₀ values against reference ligands like [(³H]SCH23390 (D₁-like) and [(³H]YM-09-151-2 (D₂-like). For example, shows that N-alkylation (e.g., N-methyl-N-propyl groups) enhances D₂-like receptor selectivity. Tabulate results as follows:

| Compound Modification | D₁-like IC₅₀ (nM) | D₂-like IC₅₀ (nM) | Selectivity Ratio (D₂/D₁) |

|---|---|---|---|

| Parent (no alkylation) | 1200 ± 150 | 850 ± 90 | 0.71 |

| N-methyl-N-propyl | 950 ± 110 | 320 ± 40 | 0.34 |

Q. How can researchers resolve contradictions in pharmacological activity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma stability, blood-brain barrier penetration (e.g., PAMPA-BBB assay), and metabolic half-life (e.g., liver microsome assays).

- Functional Assays : Use cGMP modulation in rat neostriatal membranes ( ) to confirm target engagement.

- Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding variables (e.g., solubility differences).

Q. What strategies improve enantiomeric purity during synthesis, and how does chirality impact biological activity?

- Methodology :

- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution (e.g., lipase-mediated kinetic separation).

- Stereochemical Analysis : Compare circular dichroism (CD) spectra or X-ray crystallography data of enantiomers.

- Biological Impact : Test enantiomers in receptor-binding assays. and demonstrate that enantiomers of similar indanones exhibit up to 10-fold differences in potency .

Data-Driven Research Design

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target receptors (e.g., JAK2 or AMPA receptors).

QSAR Analysis : Corolate substituent electronic parameters (Hammett σ) with bioactivity data.

Free Energy Perturbation (FEP) : Calculate binding affinity changes for fluorine or methoxy substitutions.

Contradiction Analysis Framework

Q. How should researchers address inconsistent crystallographic data between synthetic batches?

- Methodology :

- Batch Comparison : Analyze unit cell parameters (a, b, c, α, β, γ) using SHELXL.

- Impurity Screening : Perform elemental analysis (EA) and X-ray photoelectron spectroscopy (XPS) to detect trace metals or solvents.

- Statistical Tools : Apply Rietveld refinement to quantify phase purity. and stress reproducibility in crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.